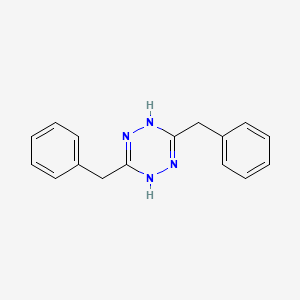

3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine involves alkylation reactions. It can be alkylated with methyl iodide after treatment with LDA in tetrahydrofuran, yielding mixtures of derivatives that can be separated by chromatography. This process demonstrates the compound's versatility in forming structurally varied derivatives through selective alkylation (Hunter & Neilson, 1988).

Molecular Structure Analysis

Structural analysis through X-ray crystallography reveals that this compound and its derivatives exhibit diverse conformations. For instance, certain derivatives possess S-shaped structures with benzene ring substituents nearly perpendicular to the central pyrazine ring, indicating a significant structural flexibility and complexity (Gasser & Stoeckli-Evans, 2004).

Chemical Reactions and Properties

The compound demonstrates interesting reactivity patterns, such as undergoing rearrangements in the presence of alkali to form imidazo[1,2-b]-s-tetrazines and other derivatives. These reactions suggest the compound's ability to act as a precursor in synthesizing a wide range of heterocyclic compounds, highlighting its synthetic utility (Hunter & Neilson, 1988).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of this compound and its derivatives are crucial for their application in synthesis and materials science. While specific details on these properties are scarce, the structural analyses provide insights into the compound's potential interactions and stability under various conditions.

Chemical Properties Analysis

This compound's chemical properties, including reactivity with alkalis and potential as a hydride acceptor, are central to its role in synthetic chemistry. Its ability to undergo diverse reactions, forming stable dihydro-derivatives and engaging in electron transfer processes, is indicative of its versatility and potential in designing novel compounds and materials (Hunter, Neilson, & Weakley, 1982).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that the compound is a metabolite found in species like bombus terrestris (bumblebee), specifically in the hemolymph, hindgut, and brain .

Mode of Action

Similar compounds like 3,6-di-2-pyridyl-1,2,4,5-tetrazine have been reported to act as electron-deficient dienes in the inverse electron demand diels alder reaction .

Action Environment

It’s worth noting that similar compounds have shown high thermal stability , which could potentially influence their action and efficacy.

Propiedades

IUPAC Name |

3,6-dibenzyl-1,4-dihydro-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-3-7-13(8-4-1)11-15-17-19-16(20-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCZFBNLJSBBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=NN2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5607671.png)

![2-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5607691.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-fluorobenzoate](/img/structure/B5607695.png)

![ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5607699.png)

![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5607703.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5607718.png)

![2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5607727.png)

![4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5607732.png)

![2-(2-furyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5607753.png)

![1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5607761.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5607774.png)